molecular formula C27H27NO3 B12473368 2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B12473368
M. Wt: 413.5 g/mol
InChI Key: ZGCLRGHZIOQNLH-UHFFFAOYSA-N
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Description

2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tert-butylphenoxy group and a hexahydro-4,6-ethenocyclopropa[f]isoindole core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, including the formation of the hexahydro-4,6-ethenocyclopropa[f]isoindole core and the introduction of the tert-butylphenoxy group. Common synthetic routes may involve:

    Cyclopropanation: The formation of the cyclopropane ring is a crucial step, often achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Aromatic Substitution:

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, are often employed to link the aromatic rings and form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, altering their activity and function.

    Pathways: Modulation of signaling pathways, such as those involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
  • 4,4′,4-Tri-tert-Butyl-2,2′:6′,2-terpyridine
  • 2,4,6-Tri-tert-butylphenol
  • 4,4’-Di-tert-butyl-2,2’-bipyridine

Uniqueness

2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione stands out due to its unique hexahydro-4,6-ethenocyclopropa[f]isoindole core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

4-[4-(4-tert-butylphenoxy)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C27H27NO3/c1-27(2,3)15-4-8-17(9-5-15)31-18-10-6-16(7-11-18)28-25(29)23-19-12-13-20(22-14-21(19)22)24(23)26(28)30/h4-13,19-24H,14H2,1-3H3

InChI Key

ZGCLRGHZIOQNLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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